molecular formula C8H7BrFNO B8414424 Methyl 4-bromo-2-fluorobenzimidate

Methyl 4-bromo-2-fluorobenzimidate

Cat. No.: B8414424
M. Wt: 232.05 g/mol
InChI Key: YVJNIJFVUJRPEQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluorobenzimidate is a halogenated aromatic ester derivative featuring a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring. The compound belongs to the class of benzimidates, characterized by the imidate functional group (–O–C=N–O–), which confers unique reactivity in organic synthesis, particularly in nucleophilic substitution and cyclization reactions.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

methyl 4-bromo-2-fluorobenzenecarboximidate

InChI

InChI=1S/C8H7BrFNO/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,11H,1H3

InChI Key

YVJNIJFVUJRPEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 4-bromo-2-fluorobenzimidate, highlighting differences in substituent positions, functional groups, and molecular weights:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Similarity Score*
Methyl 4-bromo-2-fluorobenzoate 179232-29-2 C₈H₆BrFO₂ 233.04 Ester (-COOCH₃) 4-Br, 2-F 0.86
3-Bromo-6-fluoro-2-methylbenzoic acid 1427373-55-4 C₈H₆BrFO₂ 233.04 Carboxylic acid (-COOH) 3-Br, 6-F, 2-CH₃ 0.95
4-Bromo-5-fluoro-2-methylbenzoic acid 1349715-55-4 C₈H₆BrFO₂ 233.04 Carboxylic acid (-COOH) 4-Br, 5-F, 2-CH₃ 0.87
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 249.03 Ester (-COOCH₃), -OH 4-Br, 2-F, 6-OH N/A
4-Bromo-2-fluorobenzylamine hydrochloride 147181-08-6 C₇H₇BrFN·HCl 240.50 Amine (-NH₂), HCl salt 4-Br, 2-F N/A
N-methyl-2-bromo-4-fluorobenzamide N/A C₈H₇BrFNO 240.05 Amide (-CONHCH₃) 2-Br, 4-F N/A

*Similarity scores are derived from structural similarity algorithms (0–1 scale) .

Key Differences and Implications

Functional Group Reactivity: Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) shares the bromo-fluoro substitution pattern but replaces the imidate group with a conventional ester (-COOCH₃). This makes it less reactive in nucleophilic reactions compared to imidates . 3-Bromo-6-fluoro-2-methylbenzoic acid (CAS 1427373-55-4) has a carboxylic acid group, enabling salt formation and hydrogen bonding, which affects solubility and biological activity .

Substituent Position Effects :

  • Bromine and fluorine at positions 4 and 2 (as in the target compound) create steric and electronic effects distinct from analogs like 4-Bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4), where substituent positions alter resonance stabilization and electrophilic substitution reactivity .

Applications :

  • 4-Bromo-2-fluorobenzylamine hydrochloride (CAS 147181-08-6) is used in peptide coupling and drug synthesis due to its amine group .
  • N-methyl-2-bromo-4-fluorobenzamide may serve as a protease inhibitor precursor, leveraging the amide group’s stability .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-bromo-2-fluorobenzimidate, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, bromo-fluoro-substituted benzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ) can serve as precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) with methanol under basic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) to achieve >95% purity. Monitor purity via HPLC or GC-MS, ensuring no residual solvents or unreacted intermediates .

Advanced: How can SHELXL and WinGX be applied to resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer:

  • SHELXL : Refine crystal structures by iteratively adjusting positional and thermal parameters. For example, use the L.S. command to constrain bond lengths and angles in bromine/fluorine-substituted aromatic rings, addressing electron density discrepancies caused by heavy atoms .
  • WinGX : Integrate SHELX outputs with ORTEP-3 for graphical visualization. Generate thermal ellipsoid plots to validate anisotropic displacement parameters, especially for halogen atoms prone to disorder .
  • Data Validation : Cross-check with CIF validation tools to resolve R1 and wR2 inconsistencies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for singlet peaks (~3.9 ppm) for the methyl ester group and coupling patterns (e.g., J = 8–10 Hz) for adjacent fluorine and bromine substituents .
    • ¹³C NMR : Identify carbonyl (C=O) signals at ~165–170 ppm and aromatic carbons split by halogen effects .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z ~265 for [M+H]⁺) and isotopic patterns from bromine .

Advanced: How can reaction mechanisms for nucleophilic substitutions at the bromine site be experimentally validated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) using UV-Vis spectroscopy. For example, track bromine displacement by thiourea in DMF at 60°C .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish protonation sites in intermediates via ²H NMR .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile byproducts .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .
    • Ingestion : Rinse mouth with water (if conscious) and seek medical attention .
  • Storage : Keep in airtight containers at RT, away from oxidizers and moisture .

Advanced: How do steric and electronic effects of fluorine/bromine substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : Bromine’s bulkiness at the para position directs coupling reactions (e.g., Suzuki-Miyaura) to the ortho-fluorine site. Confirm via X-ray crystallography showing Pd coordination preferences .
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the benzene ring for electrophilic substitutions. Use Hammett plots (σₚ values) to correlate substituent effects with reaction rates .
  • Competitive Experiments : Compare yields in Buchwald-Hartwig aminations using bromine vs. chlorine analogs to isolate electronic contributions .

Basic: How can impurities in this compound be identified and quantified?

Methodological Answer:

  • TLC : Use silica plates with fluorescent indicator (254 nm) to detect unreacted 4-bromo-2-fluorobenzaldehyde (Rf ~0.5 in 7:3 hexane/EtOAc) .
  • HPLC : C18 column, acetonitrile/water (60:40) mobile phase, UV detection at 254 nm. Calibrate against certified reference standards .
  • Elemental Analysis : Validate C/H/N/Br/F ratios (±0.3% theoretical) to confirm stoichiometry .

Advanced: What strategies mitigate crystallographic twinning in halogenated benzoate derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in dichloromethane/hexane to obtain single crystals. Twinning is common due to halogen-halogen interactions .
  • SHELXD : Employ the TWIN command to deconvolute overlapping reflections. For example, refine twinned data with a BASF parameter of 0.35 for a two-component twin .
  • Data Filtering : Exclude outliers using the OMIT command in SHELXL to improve R factors .

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